

A Technical Guide to Commercial Sourcing of High-Purity Disperse Violet 8

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical foundational step for ensuring the validity and reproducibility of experimental results. This guide provides a technical overview of commercial suppliers offering high-purity **Disperse Violet 8** (CAS No. 82-33-7), its core chemical properties, and common analytical methodologies for purity assessment.

Commercial Suppliers and Product Specifications

The availability of high-purity **Disperse Violet 8** is primarily centered around chemical suppliers catering to the research and development sector. Industrial suppliers, while numerous, typically focus on textile-grade products where purity specifications are less stringent than those required for laboratory applications. The following table summarizes key data for suppliers identified as providing **Disperse Violet 8** for research purposes.



Supplier	Distributo r(s)	Purity Specificat ion	Product Code (Example)	CAS Number	Molecular Formula	Molecular Weight (g/mol)
TargetMol	Caltag Medsystem s	98%[1]	TAR- T86268[1]	82-33-7[1]	C14H9N3O4	283.24[1]
MedchemE xpress	-	Stated on Certificate of Analysis[2]	HY-D1202 (example)	82-33-7[2]	C14H9N3O4 [2]	283.24[2]
Amsbio	-	Not specified in available data	AMS.T862 68-25-MG	82-33-7	Not specified	Not specified

Chemical and Physical Properties

Disperse Violet 8, also identified by the Colour Index number C.I. 62030, is an anthraquinone-based dye. Its primary application has historically been in the dyeing of polyester and other synthetic fibers. For research applications, particularly in biological contexts or as an analytical standard, understanding its fundamental properties is essential.



Property	Value	Source	
IUPAC Name	1,4-diamino-5-nitroanthracene- 9,10-dione	PubChem[3]	
CAS Number	82-33-7	MedchemExpress[2]	
Molecular Formula	C14H9N3O4	Caltag Medsystems[1]	
Molecular Weight	283.24	Caltag Medsystems[1]	
Appearance	Dark blue powder	World Dye Variety	
Solubility	Soluble in ethanol, acetone, and benzene	World Dye Variety	

Quality Control and Experimental Protocols

Ensuring the purity of **Disperse Violet 8** is critical for scientific applications. While supplier-specific, detailed protocols are proprietary, the standard analytical method for determining the purity of disperse dyes is High-Performance Liquid Chromatography (HPLC), often coupled with Photo Diode Array (PDA) and Mass Spectrometry (MS) detectors.

General Experimental Protocol: Purity Analysis via HPLC

The following outlines a generalized workflow for the purity analysis of disperse dyes, based on established analytical methodologies. Specific parameters such as column type, mobile phase composition, and gradient must be optimized for **Disperse Violet 8**.

- Standard and Sample Preparation:
 - A stock solution of a **Disperse Violet 8** reference standard is prepared by dissolving a
 precisely weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a known
 concentration (e.g., 100 μg/mL).[4]
 - The sample from the commercial supplier is prepared in the same manner.
 - A dilution series is created from the stock solution to generate a calibration curve.



· Chromatographic Separation:

- System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.[4]
- Column: A reverse-phase column, such as a C18, is typically employed for the separation of nonpolar dyes.[4]
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with
 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is common.[4]
- Detection: A PDA detector scans a range of wavelengths to identify the absorbance maximum of **Disperse Violet 8** and any impurities. A Mass Spectrometry (MS) detector, often a triple quadrupole, provides mass-to-charge ratio data for definitive identification and quantification.[4]

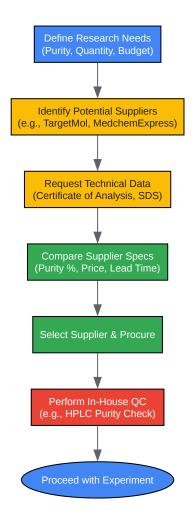
• Data Analysis:

- The purity of the sample is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage (Area % method).
- Quantification can be achieved by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Visualized Workflows

To aid researchers in the procurement and validation process, the following diagrams illustrate key logical workflows.

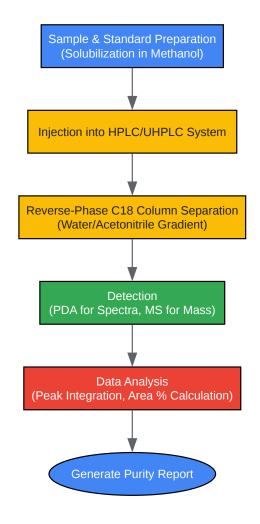




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Caption: Workflow for selecting a high-purity chemical supplier.





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Caption: Generalized experimental workflow for HPLC-based purity analysis.

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- To cite this document: BenchChem. [A Technical Guide to Commercial Sourcing of High-Purity Disperse Violet 8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555341#commercial-suppliers-of-high-puritydisperse-violet-8]

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